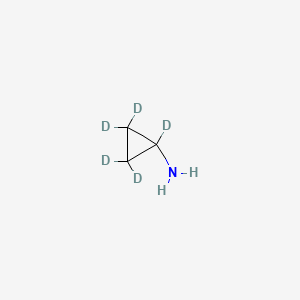
シクロプロピル-d5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-d5-amine is a deuterated analog of cyclopropylamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and stability. It has the molecular formula C3H2D5N and a molecular weight of 62.13 g/mol .
科学的研究の応用
Cyclopropyl-d5-amine is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: Used in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of specialty chemicals and materials.
作用機序
Target of Action
Cyclopropyl-d5-amine, also known as Cyclopropan-d5-amine, Aminocyclopropane-d5, or Cyclopropanamine-d5 , is a compound used in pharmaceutical analytical testing . .
Mode of Action
For instance, the Kulinkovich-Szymoniak Reaction allows the preparation of primary cyclopropylamines by the reaction of Grignard reagents with nitriles in the presence of a stoichiometric amount of titanium (IV) isopropoxide .
Biochemical Pathways
Cyclopropylamines are involved in the biosynthesis of cyclopropane fatty acids, a novel industrial feedstock . The Kulinkovich-Szymoniak Reaction, which involves the formation of a titanacyclopropane intermediate, is a key step in this pathway . Additionally, ring-opening reactions of donor–acceptor cyclopropanes with amines, amides, hydrazines, N-heterocycles, nitriles, and the azide ion are also part of the cyclopropane biosynthesis .
Result of Action
Cyclopropylamines are known to participate in various chemical reactions, leading to the formation of different compounds .
Action Environment
The synthesis of cyclopropylamines is known to be influenced by various factors, including the presence of grignard reagents, nitriles, and titanium (iv) isopropoxide .
生化学分析
Biochemical Properties
Cyclopropyl-d5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome P450 enzymes. It inactivates these enzymes through a mechanism involving initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This interaction is crucial in studying drug metabolism and potential drug-drug interactions.
Cellular Effects
Cyclopropyl-d5-amine affects various cellular processes, including cell signaling pathways and gene expression. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This inhibition can lead to changes in cellular metabolism and gene expression, impacting cell function and overall cellular health.
Molecular Mechanism
At the molecular level, Cyclopropyl-d5-amine exerts its effects by binding to cytochrome P450 enzymes and undergoing one-electron oxidation at the nitrogen atom. This reaction leads to the scission of the cyclopropane ring and covalent modification of the enzyme, effectively inactivating it . This mechanism is essential for understanding how Cyclopropyl-d5-amine influences enzyme activity and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopropyl-d5-amine can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that Cyclopropyl-d5-amine can maintain its inhibitory effects on cytochrome P450 enzymes over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Cyclopropyl-d5-amine vary with different dosages in animal models. At lower doses, it effectively inhibits cytochrome P450 enzymes without causing significant toxicity. At higher doses, Cyclopropyl-d5-amine can lead to adverse effects, including potential toxicity and disruption of normal metabolic processes .
Metabolic Pathways
Cyclopropyl-d5-amine is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The compound undergoes oxidation, leading to the formation of reactive intermediates that can covalently modify the enzyme . This interaction is crucial for understanding the metabolic fate of Cyclopropyl-d5-amine and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, Cyclopropyl-d5-amine is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s distribution and potential effects in vivo.
Subcellular Localization
Cyclopropyl-d5-amine’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . This localization is critical for its activity and function, as it allows Cyclopropyl-d5-amine to effectively interact with its target enzymes.
準備方法
Synthetic Routes and Reaction Conditions: Cyclopropyl-d5-amine can be synthesized through several methods. One common approach involves the deuteration of cyclopropylamine using deuterium gas under specific conditions. Another method includes the reaction of cyclopropylamine with deuterated reagents to achieve the desired deuterium incorporation .
Industrial Production Methods: In industrial settings, cyclopropyl-d5-amine is produced by large-scale deuteration processes. These processes often involve the use of deuterium oxide (heavy water) and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
化学反応の分析
Types of Reactions: Cyclopropyl-d5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropyl-d5-nitroso compounds.
Reduction: It can be reduced to form cyclopropyl-d5-hydroxylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Cyclopropyl-d5-nitroso compounds.
Reduction: Cyclopropyl-d5-hydroxylamine.
Substitution: Various cyclopropyl-d5-derivatives depending on the substituent.
類似化合物との比較
Cyclopropyl-d5-amine can be compared with other similar compounds such as:
Cyclopropylamine: The non-deuterated analog with similar chemical properties but different stability and reactivity.
Cyclopropyl-d3-amine: A partially deuterated analog with three deuterium atoms.
Cyclopropyl-d7-amine: A fully deuterated analog with seven deuterium atoms.
Uniqueness: Cyclopropyl-d5-amine is unique due to its specific deuterium labeling, which provides distinct advantages in stability and metabolic studies compared to its non-deuterated and partially deuterated counterparts .
特性
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDQJBWANPRPF-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])N)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
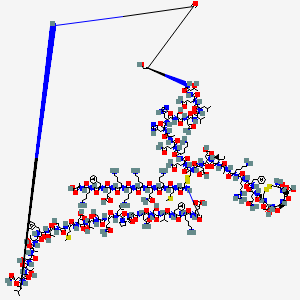


![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)
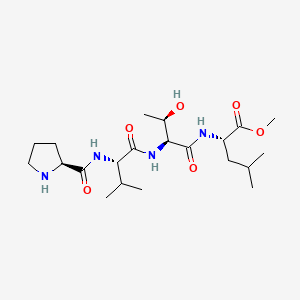

![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)
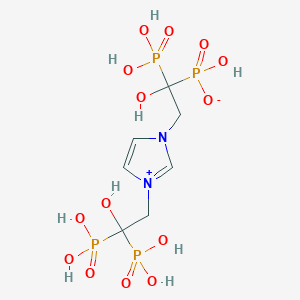
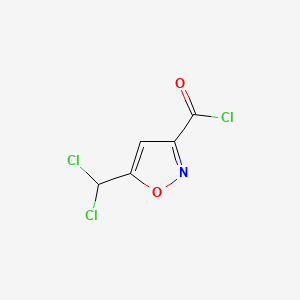
![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
